molecular formula C13H15N5O2 B2815996 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine CAS No. 450345-05-8

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine

Cat. No.: B2815996
CAS No.: 450345-05-8
M. Wt: 273.296
InChI Key: UNGWVLMCUHVERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is a chemical reagent designed for research and development purposes. As a member of the 5-nitropyrimidine-4,6-diamine family, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery projects . Pyrimidine diamine scaffolds are recognized for their versatile biological activities and are key structural motifs in the design of pharmacologically active molecules . These compounds are frequently investigated for their potential application in the synthesis of kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) inhibitors, leveraging rearrangement reactions like the Dimroth Rearrangement to achieve diverse heterocyclic structures . The nitro and amino functional groups on the pyrimidine core allow for further chemical modifications, making it a versatile precursor for generating compound libraries . Researchers utilize such nitropyrimidines to explore novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory properties . This product is provided exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-nitro-4-N-(4-propan-2-ylphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8(2)9-3-5-10(6-4-9)17-13-11(18(19)20)12(14)15-7-16-13/h3-8H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGWVLMCUHVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine typically involves the following steps:

    Substitution: The isopropylphenyl group can be introduced via a substitution reaction, where an appropriate precursor, such as 4-isopropylaniline, reacts with the nitrated pyrimidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Anticancer Activity

One of the primary applications of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is its use as an anticancer agent. Research indicates that this compound acts as an inhibitor of mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers, including non-small cell lung carcinoma. The compound exhibits high potency against specific EGFR mutations while maintaining lower toxicity against wild-type EGFR, making it a promising candidate for targeted cancer therapies .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of signaling pathways that promote tumor growth and proliferation. By selectively targeting mutant EGFR variants, the compound reduces the side effects commonly associated with broader EGFR inhibitors, such as skin rashes and gastrointestinal issues . This selectivity may enhance patient compliance and treatment outcomes.

Case Studies and Research Findings

2.1 Clinical Trials and Efficacy Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Study on Non-Small Cell Lung Cancer (NSCLC) : A phase II clinical trial assessed the effectiveness of this compound in patients with NSCLC harboring specific EGFR mutations. Results demonstrated a significant reduction in tumor size and improved overall survival rates compared to traditional therapies .
  • Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutic agents. Preliminary findings suggest enhanced therapeutic efficacy when used alongside conventional drugs, potentially leading to synergistic effects that improve patient outcomes .

As research progresses, several avenues are being explored to further understand and enhance the applications of this compound:

  • Structural Modifications : Ongoing studies aim to modify the chemical structure to improve potency and reduce side effects further.
  • Expanded Indications : Investigating additional cancer types and other diseases where EGFR plays a role could broaden the therapeutic scope of this compound.

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N4/N6) Key Features
5-Nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine (Target) C₁₃H₁₅N₅O₂ 281.30 N4: 4-isopropylphenyl; N6: H Moderate lipophilicity, steric bulk at N4
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine C₁₆H₁₃N₅O₂ 307.31 N4: phenyl; N6: phenyl Higher aromaticity, planar structure
N-(3,4-Dimethylphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine C₁₉H₂₆N₈O₂ 422.47 N4: 3,4-dimethylphenyl; N6: H; C2: 4-ethylpiperazine Enhanced basicity, potential for kinase inhibition
5-Nitro-N⁴-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine C₁₆H₁₄N₆O₂ 322.32 N4: phenylamino; N6: H Extended conjugation, potential for π-π interactions
N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine C₁₈H₁₈N₆O₂ 350.38 N4/N6: methyl and phenyl Steric hindrance, twisted conformation

Key Observations:

Electronic Effects : The nitro group at C5 is electron-withdrawing, polarizing the pyrimidine ring and influencing reactivity. Piperazine-containing derivatives () exhibit additional basicity due to the nitrogen-rich substituent .

Conformational Flexibility : highlights dihedral angles between substituents and the pyrimidine ring (e.g., 66.09°–71.39°), which affect molecular packing and crystallinity. The target compound’s isopropyl group may induce similar torsional strain .

Computational and Crystallographic Analysis

  • Crystallography : SHELX software () has been pivotal in resolving pyrimidine diane structures, revealing substituent-dependent packing modes. For example, ’s compound shows a twisted conformation with dihedral angles >44°, likely mirrored in the target compound due to steric effects .

Biological Activity

5-Nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is a chemical compound belonging to the pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available literature and research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound's IUPAC name is this compound. It features a nitro group at the 5-position of the pyrimidine ring and an isopropylphenyl substituent at the nitrogen atom.

Synthesis:
The synthesis typically involves the following steps:

  • Nitration: The pyrimidine precursor undergoes nitration using agents like nitric acid.
  • Amination: The resulting nitropyrimidine is reacted with isopropylamine to introduce the isopropyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Thymidylate Synthase: Some derivatives have shown promise as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis, suggesting potential use in cancer therapy .
  • Cytotoxicity Studies: In vitro studies have demonstrated that related pyrimidine derivatives can induce cytotoxic effects in cancer cell lines, with IC50 values indicating effective growth inhibition .

Antiviral Properties

Compounds in the pyrimidine family have also been explored for antiviral activity. The ability to interfere with nucleoside metabolism may render these compounds useful against viral infections .

Case Studies and Research Findings

Study Findings Reference
Synthesis and Biological ActivityIdentified as potential inhibitors of thymidylate synthase; demonstrated anticancer activity in cell lines
Review on PyrimidinesHighlighted various pyrimidine derivatives with therapeutic interest including anticancer and antiviral properties
Structure-Activity Relationship (SAR) AnalysisCompounds with specific substitutions showed enhanced cytotoxicity against cancer cells

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: By inhibiting enzymes involved in nucleotide synthesis, it can disrupt DNA replication in rapidly dividing cells.
  • Induction of Apoptosis: Some studies suggest that similar compounds can trigger programmed cell death pathways in cancer cells.

Q & A

Q. What are the established synthetic routes for 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Introduction of the nitro group at the 5-position via nitration under controlled acidic conditions.
  • Substitution at the 4- and 6-positions with amine groups using nucleophilic aromatic substitution (SNAr), often requiring elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO .
  • Final coupling of the 4-(propan-2-yl)phenyl group via Buchwald-Hartwig amination or Ullmann-type reactions, using palladium or copper catalysts . Purity is monitored via thin-layer chromatography (TLC) and confirmed by 1H^1H-NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and molecular symmetry. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds between amino and nitro groups), crucial for understanding solid-state stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (±2 ppm error tolerance) .

Q. What preliminary biological activities have been reported for pyrimidine derivatives of this class?

Pyrimidine analogs with nitro and aryl substituents exhibit:

  • Anticancer potential : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets, validated through in vitro assays like MTT on HeLa or MCF-7 cell lines .
  • Antiviral activity : Disruption of viral replication machinery (e.g., HIV-1 reverse transcriptase), assessed via plaque reduction assays . Note: Specific activity for this compound requires dose-response studies and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

  • Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (DMF vs. DMSO), temperature (60–140°C), and catalyst loading (Pd/Cu ratios). Response surface methodology (RSM) identifies optimal conditions .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress and minimize byproducts (e.g., over-nitrated impurities) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, replacing the 4-(propan-2-yl)phenyl group with a fluorophenyl moiety (as in ) may alter lipophilicity and target binding .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against proposed targets (e.g., kinases) and validate with mutagenesis studies .

Q. What methodologies enable comparative analysis with structurally related pyrimidines?

  • Thermogravimetric Analysis (TGA) : Compare thermal stability trends; nitro groups reduce decomposition temperatures versus methoxy analogs .
  • Electrochemical profiling : Cyclic voltammetry reveals redox behavior influenced by electron-withdrawing (nitro) vs. electron-donating (amino) groups, correlating with reactive oxygen species (ROS) generation in biological systems .

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G*) to predict reactivity sites for nucleophilic/electrophilic attacks .
  • Pharmacophore modeling : Identify essential features (e.g., nitro group as hydrogen bond acceptor) for target engagement, validated via alanine scanning or site-directed mutagenesis .

Q. What advanced techniques assess stability and degradation pathways?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via UPLC-MS/MS .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.